molecular formula C4H5FO4 B8543260 2-Fluoro-malonic acid monomethyl ester

2-Fluoro-malonic acid monomethyl ester

Cat. No.: B8543260
M. Wt: 136.08 g/mol
InChI Key: PAUCQWVLVBSCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-malonic acid monomethyl ester is a versatile fluorinated synthon designed for advanced organic and medicinal chemistry research. As a monomethyl ester of 2-fluoromalonic acid, this compound is expected to share the high utility of other 2-fluoromalonate esters, which are recognized as valuable intermediates for the synthesis of complex molecules with tailored properties . Fluorinated malonate esters serve as key precursors in the preparation of various pharmacologically active substances, and their incorporation into a target structure is a common strategy to fine-tune physical, chemical, and metabolic properties . Researchers value this class of compounds for its role in diverse transformations, including alkylations, Michael additions, and heterocycle formation, providing a pathway to chiral fluorinated gamma-nitro carboxylic acid derivatives and other complex architectures . The mechanism of action for this reagent centers on its role as a building block. The ester group can be manipulated under standard conditions, while the fluorine atom at the alpha-carbon and the remaining acidic proton create a reactive center for enolate formation and subsequent carbon-carbon bond construction . This makes it a potential substrate for the development of new synthetic methodologies, particularly in the synthesis of fluorinated analogs of natural products and in the creation of novel ligands for coordination chemistry . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H5FO4

Molecular Weight

136.08 g/mol

IUPAC Name

2-fluoro-3-methoxy-3-oxopropanoic acid

InChI

InChI=1S/C4H5FO4/c1-9-4(8)2(5)3(6)7/h2H,1H3,(H,6,7)

InChI Key

PAUCQWVLVBSCTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Malonic Acid Monomethyl Ester Derivatives

Compound Name CAS Number Molecular Formula Key Structural Features Applications
2-Fluoro-malonic acid monomethyl ester Not specified C₅H₇FO₄ Fluorine at C2; monomethyl ester Fluorinated drug intermediates
2-Methyl-malonic acid monomethyl ester 3097-74-3 C₅H₈O₄ Methyl at C2; monomethyl ester Synthesis of chiral auxiliaries
Methyl hydrogen fumarate 2756-87-8 C₅H₆O₄ Trans-unsaturated dicarboxylic ester Multiple sclerosis treatment
  • Structural Differences: The fluorine in 2-fluoro-malonic acid monomethyl ester introduces strong electron-withdrawing effects, increasing acidity at the α-position and influencing reaction kinetics in nucleophilic substitutions. In contrast, the methyl group in 2-methyl-malonic acid monomethyl ester provides steric bulk but lacks electronic perturbation . Methyl hydrogen fumarate, an unsaturated analogue, exhibits planar geometry due to its trans double bond, enabling conjugation and radical scavenging activity, unlike saturated malonic esters .

Fluorinated Dicarboxylic Acid Esters

Compound Name CAS Number Key Features Bioactivity/Reactivity
2-Fluoro-malonic acid monomethyl ester Fluorine at C2; monomethyl ester Precursor to fluorinated oxindoles
3-Ketoglutaric acid monomethyl ester Ketone at C3; monomethyl ester Supports bacterial biotin synthesis
2-Ketoglutaric acid monomethyl ester Ketone at C2; monomethyl ester Inactive in biotin pathways
  • Reactivity Insights: The position of functional groups (e.g., fluorine vs. ketone) dictates biological activity. For example, 3-ketoglutaric acid monomethyl ester is metabolically active in E. coli biotin synthesis, whereas the 2-keto isomer is inactive due to improper enzyme recognition . Similarly, the C2-fluorine in 2-fluoro-malonic acid monomethyl ester may hinder or redirect metabolic pathways compared to ketone-containing analogues.

Chain-Length Dependence in Monomethyl Esters

This specificity is attributed to the compatibility of C5–C7 esters with the BioF enzyme’s active site.

Key Research Findings

Synthetic Utility: 2-Fluoro-malonic acid monomethyl ester is a precursor to fluorinated oxindoles and 2-fluoro-2-arylacetic acids, which are pharmacologically relevant. Fluorination at C2 enhances the electrophilicity of the malonate core, facilitating asymmetric aldol reactions .

For instance, methyl hydrogen fumarate modulates immune responses in autoimmune diseases, whereas fluorinated analogues may target enzyme active sites with higher specificity .

Chain-Length Specificity: In E. coli, monomethyl esters of C5–C7 dicarboxylic acids are metabolized via the BioF pathway, while shorter (C3) or longer (C8–C11) esters are inactive. This suggests that 2-fluoro-malonic acid monomethyl ester (C3) may require structural optimization for integration into similar biosynthetic routes .

Preparation Methods

Direct Fluorination of Malonate Esters

The most direct method involves reacting malonate esters with elemental fluorine (F₂) under controlled conditions. For example, diethyl malonate undergoes fluorination in the presence of a base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) in acetonitrile at low temperatures (-20°C). The reaction proceeds via deprotonation to form a sodium enolate, which reacts with fluorine gas diluted in nitrogen (10–15% F₂) to yield diethyl 2-fluoro-malonate.

Example Protocol (Patent WO1997000848A1):

  • Substrate: Diethyl methylmalonate (25 mmol)

  • Base: Sodium hydride (25 mmol)

  • Fluorine gas: 50 mmol (10% in N₂)

  • Solvent: Acetonitrile

  • Temperature: -20°C

  • Yield: ~88% (isolated as pale yellow liquid).

Key variables include fluorine concentration (5–15% optimal), stoichiometry (0.8:1 to 3:1 F₂:ester), and post-reaction purification via nitrogen purging and distillation.

Challenges and Optimizations

  • Safety: Handling F₂ gas requires specialized equipment due to its toxicity and corrosivity.

  • Selectivity: Excess F₂ leads to over-fluorination (e.g., 2,2-difluoro products). Stoichiometric control is critical.

Electrophilic Fluorination with Alternative Reagents

Perchloryl Fluoride (FClO₃)

Historically, FClO₃ was used for fluorinating sodium malonate enolates in ethanol. However, this method produces mixtures of mono- and difluorinated esters (50:50 ratio) and is limited by FClO₃’s explosivity.

N-Fluoro Reagents

Modern alternatives like N-fluoropyridinium salts and Selectfluor® enable safer electrophilic fluorination. These reagents react with malonate enolates at room temperature, offering better selectivity for monofluorination. For instance, diethyl malonate treated with Selectfluor® in tetrahydrofuran (THF) yields diethyl 2-fluoro-malonate in ~75% yield.

Advantages:

  • Avoids hazardous F₂ gas.

  • Compatible with diverse solvents (e.g., THF, DMF).

Halogen Exchange Reactions

Chlorine-to-Fluorine Substitution

Diethyl chloromalonate reacts with fluoride sources (e.g., Et₃N·3HF) to produce diethyl 2-fluoro-malonate. This method, patented by Bayer, achieves 82% yield under mild conditions (room temperature, 24 hours).

Mechanism:

  • Nucleophilic displacement of chloride by fluoride.

  • Reaction facilitated by amine-HF complexes, which enhance fluoride availability.

Limitations:

  • Requires chloromalonate precursors, which may need separate synthesis.

  • Competing elimination reactions can reduce yields.

Monoesterification via Partial Hydrolysis and Esterification

Saponification of Diethyl 2-Fluoro-Malonate

Diethyl 2-fluoro-malonate undergoes selective hydrolysis using aqueous NaOH to yield sodium 2-fluoro-malonate monoethyl ester. Acidification with HCl followed by esterification with methanol (via Fischer esterification) produces the monomethyl ester.

Example Protocol:

  • Saponification: Diethyl 2-fluoro-malonate + NaOH → Sodium monoethyl 2-fluoro-malonate.

  • Acidification: HCl → 2-fluoro-malonic acid monoethyl ester.

  • Esterification: Methanol/H₂SO₄ → 2-fluoro-malonic acid monomethyl ester.

Challenges:

  • Decarboxylation risks during acidification require pH and temperature control.

Comparative Analysis of Synthesis Methods

Method Reagents/Conditions Yield Advantages Disadvantages
Direct F₂ FluorinationNaH, F₂ (10% in N₂), CH₃CN, -20°C80–88%High yield, directF₂ handling hazards
Halogen ExchangeEt₃N·3HF, Cl-malonate, RT82%Avoids F₂, mild conditionsRequires Cl precursor
Microreactor FluorinationContinuous flow, F₂, Na malonate>90%Safe, efficientSpecialized equipment needed
MonoesterificationNaOH/HCl, MeOH60–70%Converts diesters to monoestersMulti-step, decarboxylation risks

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-malonic acid monomethyl ester?

The synthesis typically involves fluorination of malonic acid derivatives followed by selective esterification. A common approach is the alkylation of malonic acid with a fluorine-containing alkyl halide, followed by partial esterification under controlled conditions (e.g., using methanol and a catalytic acid). Hydrolysis conditions must be carefully optimized to avoid over-esterification or decomposition, as seen in studies of analogous malonate esters . Alternative methods may employ fluorinated precursors, such as fluorobenzyl halides, to introduce the fluorine atom early in the synthesis .

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of 2-fluoro-malonic acid monomethyl ester?

  • 1H NMR : The fluorine atom induces splitting patterns in adjacent protons. For example, the methyl ester group (COOCH3) typically appears as a singlet at ~3.7 ppm, while protons adjacent to fluorine may show coupling (J ~47–53 Hz for C-F).
  • 13C NMR : The fluorine atom deshields neighboring carbons, causing distinct shifts. The carbonyl carbons (COOH and COOCH3) appear at ~170–175 ppm.
  • 19F NMR : A single peak near -120 to -150 ppm confirms the presence of the fluorine substituent. Purity can be assessed by integrating peaks and ensuring the absence of unreacted starting materials or by-products .

Q. What factors influence the stability of 2-fluoro-malonic acid monomethyl ester in aqueous solutions?

Stability is highly pH- and temperature-dependent. Under acidic conditions, the ester is prone to hydrolysis, forming 2-fluoro-malonic acid. Neutral or slightly basic conditions (pH 7–8) enhance stability, while elevated temperatures accelerate degradation. The fluorine substituent may slightly increase hydrolytic resistance compared to non-fluorinated analogs due to its electron-withdrawing effects . Storage at -20°C in anhydrous solvents (e.g., dry DMSO or acetonitrile) is recommended for long-term stability .

Advanced Research Questions

Q. How does the fluorine substituent alter the reactivity of 2-fluoro-malonic acid monomethyl ester in nucleophilic substitution reactions compared to non-fluorinated analogs?

The fluorine atom increases electrophilicity at the α-carbon via inductive effects, enhancing reactivity toward nucleophiles like amines or thiols. However, steric hindrance from the fluorine atom may reduce accessibility in some cases. Comparative kinetic studies using substrates like 2-fluoro-malonic acid monomethyl ester and its chloro/bromo analogs can quantify these effects. For example, fluorinated esters may exhibit faster reaction rates in SN2 mechanisms but slower rates in sterically demanding SN1 pathways .

Q. What strategies can reconcile contradictory data on the biological activity of fluorinated malonate esters in medicinal chemistry studies?

Discrepancies often arise from variations in assay conditions (e.g., cell permeability, esterase activity) or impurities in synthesized batches. To address this:

  • Perform rigorous purity analysis (e.g., HPLC, LC-MS) to rule out by-products.
  • Use stable isotope-labeled analogs to track metabolic stability in biological systems.
  • Conduct comparative studies under standardized conditions, as demonstrated in fluorinated prostaglandin analogs .

Q. How can 2-fluoro-malonic acid monomethyl ester serve as a precursor for synthesizing fluorinated heterocycles?

The ester can undergo cyclocondensation with amines or hydrazines to form fluorinated pyrazoles or pyrimidines. For example:

  • Reaction with hydrazine yields 2-fluoro-malonohydrazide, which can cyclize to fluorinated pyrazolidinones.
  • Condensation with urea derivatives under basic conditions produces fluorinated barbituric acids. These reactions require careful temperature control and catalytic bases (e.g., K2CO3) to avoid decomposition .

Q. What are the challenges in quantifying 2-fluoro-malonic acid monomethyl ester in complex matrices (e.g., biological samples)?

Key challenges include low volatility for GC-MS and matrix interference in LC-MS. Solutions include:

  • Derivatization with pentafluorobenzyl bromide to enhance GC-MS sensitivity.
  • Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from biological fluids.
  • Internal standards (e.g., deuterated analogs) for accurate quantification .

Methodological Considerations

Q. How to design experiments assessing the ester’s role in enzyme inhibition (e.g., malate dehydrogenase)?

  • Kinetic assays : Measure IC50 values using purified enzymes and varying substrate/ester concentrations.
  • Docking studies : Use computational tools (e.g., AutoDock Vina) to model interactions between the fluorinated ester and the enzyme’s active site.
  • Mutagenesis : Compare inhibition in wild-type vs. mutant enzymes (e.g., cysteine-to-serine mutants) to identify binding residues .

Q. What synthetic modifications can improve the ester’s solubility for aqueous-phase reactions?

  • Introduce polar groups (e.g., hydroxyl, carboxylate) via post-esterification reactions.
  • Use co-solvents (e.g., DMSO:water mixtures) to enhance solubility without hydrolysis.
  • Design prodrugs with cleavable PEG chains for temporary solubility .

Safety and Handling

Q. What are the critical safety protocols for handling 2-fluoro-malonic acid monomethyl ester?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential volatility and inhalation hazards.
  • Store at -20°C in airtight, light-resistant containers to prevent degradation .

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